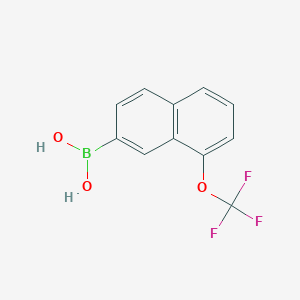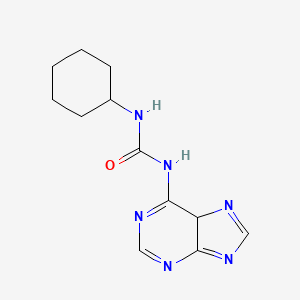![molecular formula C14H14N2O3 B11860334 (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a pyridoindole core. The presence of the carboxylic acid group further enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. Molecular docking studies and biological assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: A structurally related compound with similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural features and pharmacological properties with (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid.
Uniqueness
The unique spirocyclic structure of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(18)11-5-9-8-3-1-2-4-10(8)15-12(9)14(16-11)6-19-7-14/h1-4,11,15-16H,5-7H2,(H,17,18)/t11-/m0/s1 |
Clé InChI |
IDOLYLXVGXAWDC-NSHDSACASA-N |
SMILES isomérique |
C1[C@H](NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
SMILES canonique |
C1C(NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)

![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)




![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)

